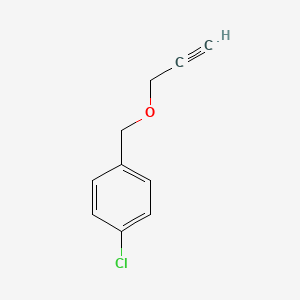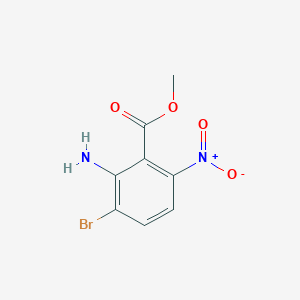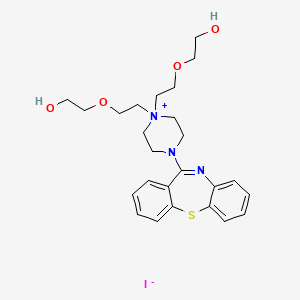
(e)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid is an organic compound characterized by the presence of two pyridine rings attached to a phenyl group, which is further connected to an acrylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-dibromopyridine and phenylacetic acid.
Formation of Intermediate: The intermediate compound is formed through a Suzuki-Miyaura cross-coupling reaction between 2,3-dibromopyridine and phenylboronic acid in the presence of a palladium catalyst.
Acrylic Acid Formation: The intermediate is then subjected to a Heck reaction with acrylic acid to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acrylic acid moiety, converting it to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of the corresponding alcohol.
Substitution: Halogenated derivatives of the compound.
科学的研究の応用
(E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
作用機序
The mechanism of action of (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
- (E)-3-(2,3-Di(pyridin-2-yl)phenyl)acrylic acid
- (E)-3-(2,3-Di(pyridin-4-yl)phenyl)acrylic acid
- (E)-3-(2,3-Di(pyridin-3-yl)phenyl)propanoic acid
Comparison:
- Structural Differences: The position of the pyridine rings and the nature of the acrylic acid moiety can vary among similar compounds.
- Unique Properties: (E)-3-(2,3-Di(pyridin-3-yl)phenyl)acrylic acid is unique due to its specific arrangement of pyridine rings, which can influence its reactivity and interactions with biological targets.
- Applications: While similar compounds may share some applications, the unique structure of this compound can lead to distinct properties and uses in research and industry.
特性
分子式 |
C19H14N2O2 |
|---|---|
分子量 |
302.3 g/mol |
IUPAC名 |
3-(2,3-dipyridin-3-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C19H14N2O2/c22-18(23)9-8-14-4-1-7-17(15-5-2-10-20-12-15)19(14)16-6-3-11-21-13-16/h1-13H,(H,22,23) |
InChIキー |
AWWMPJIQOMPZMI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)C3=CN=CC=C3)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




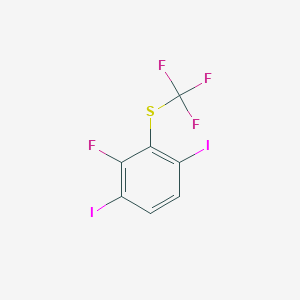
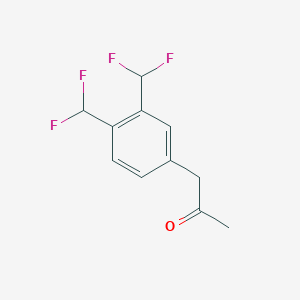
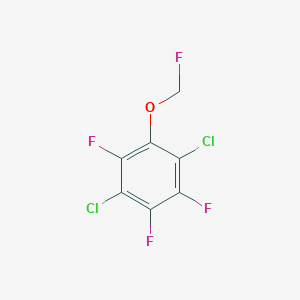

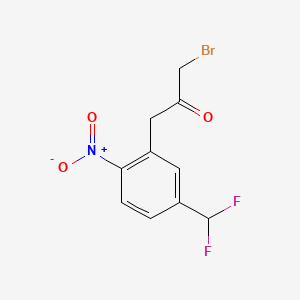

![2-(6-Aminopurin-9-yl)-5-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolane-3,4-diol](/img/structure/B14062588.png)
